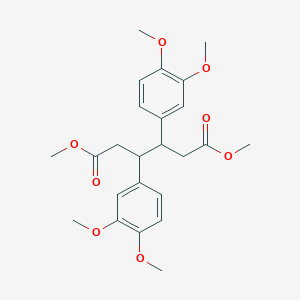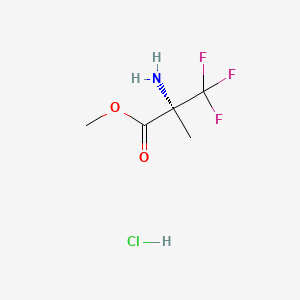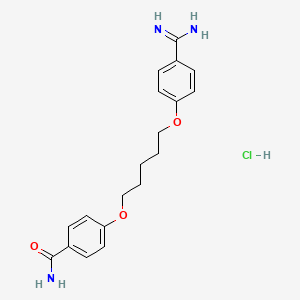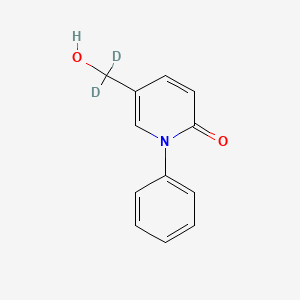
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an adipate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate typically involves the esterification of adipic acid with 3,4-dimethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure it meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure.
Mescaline: A compound with a similar phenethylamine backbone and additional methoxy group.
Uniqueness
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate is unique due to its adipate backbone and the presence of two 3,4-dimethoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C24H30O8 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
dimethyl 3,4-bis(3,4-dimethoxyphenyl)hexanedioate |
InChI |
InChI=1S/C24H30O8/c1-27-19-9-7-15(11-21(19)29-3)17(13-23(25)31-5)18(14-24(26)32-6)16-8-10-20(28-2)22(12-16)30-4/h7-12,17-18H,13-14H2,1-6H3 |
Clave InChI |
BFGVZIILGIKTHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)OC)C(CC(=O)OC)C2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)



![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)

![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)



![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
